molecular formula C10H19ClN2O B1415660 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride CAS No. 2206607-66-9

4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride

Cat. No.: B1415660
CAS No.: 2206607-66-9
M. Wt: 218.72 g/mol
InChI Key: GCOKKAZAJURIJY-UHFFFAOYSA-N
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Description

4-Amino-bicyclo[222]octane-1-carboxylic acid methylamide, hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of bicyclo[222]octane, a structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.2]octane-1-carboxylic acid.

    Amidation: The carboxylic acid group is converted to a methylamide group using reagents such as methylamine.

    Amination: The resulting compound is then subjected to amination to introduce the amino group at the 4-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, potentially affecting their function. The bicyclo[2.2.2]octane structure provides rigidity, which can influence the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Uniqueness

4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOKKAZAJURIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CCC(CC1)(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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